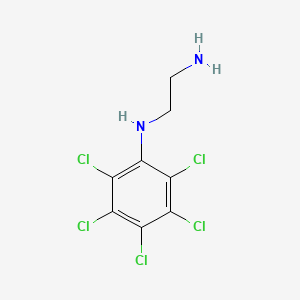

N-(Pentachlorophenyl)ethane-1,2-diamine

Description

Contextualization within Substituted Ethane-1,2-diamine Chemistry

The chemistry of N-(Pentachlorophenyl)ethane-1,2-diamine is best understood within the broader context of its parent molecule, ethane-1,2-diamine. Also known as ethylenediamine (B42938), this compound is a foundational building block in chemical synthesis and a quintessential bidentate ligand in coordination chemistry, often abbreviated as "en". atamanchemicals.comwikipedia.org It readily forms stable five-membered chelate rings with metal ions through its two nitrogen donor atoms. nih.gov

The functional versatility of ethane-1,2-diamine has led to the development of a vast library of substituted derivatives. atamanchemicals.com By modifying the basic ethane-1,2-diamine scaffold with various functional groups, researchers can precisely tune the steric and electronic properties of the resulting molecule. This class of compounds includes derivatives with simple alkyl or aryl groups, as well as more complex heterocyclic and halogenated substituents. usp.orgsigmaaldrich.com The synthesis of these 1,2-diamines can be achieved through various established chemical routes, including the aminolysis of activated aziridines and the diamination of alkenes, making a wide range of structures accessible for investigation. organic-chemistry.org

N-(Pentachlorophenyl)ethane-1,2-diamine is a specific example of such a derivative, where one of the amine nitrogens is substituted with a pentachlorophenyl group. This particular substitution is significant for several reasons:

Electronic Effects : The five chlorine atoms are strongly electron-withdrawing, which reduces the basicity of the adjacent nitrogen atom. This modification alters the ligand's donor capabilities in coordination complexes compared to the parent ethylenediamine.

Steric Hindrance : The bulky pentachlorophenyl group introduces considerable steric hindrance around the substituted nitrogen atom, influencing how the molecule interacts with other reagents or coordinates to a metal center.

Intermolecular Interactions : The chlorinated aromatic ring can participate in non-covalent interactions, such as halogen bonding and π-stacking, which can direct the self-assembly and crystal packing of the molecule and its derivatives.

The study of such substituted diamines is crucial for designing ligands with tailored properties for catalysis, materials science, and the synthesis of complex organic molecules. researchgate.netnih.gov

Table 2: Examples of Substituted Ethane-1,2-diamine Derivatives

| Compound Name | Molecular Formula | Key Substituent Group(s) |

|---|---|---|

| N-(3-Methylpyridin-2-yl)ethane-1,2-diamine sigmaaldrich.com | C₈H₁₃N₃ | 3-Methylpyridin-2-yl |

| 1-(2,4,6-trichlorophenyl)ethane-1,2-diamine sigmaaldrich.com | C₈H₉Cl₃N₂ | 2,4,6-trichlorophenyl |

| N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine usp.org | C₁₀H₁₃Cl₃N₂ | 2-Chloroethyl and 2,3-dichlorophenyl |

Academic Relevance and Research Trajectories

The academic interest in N-(Pentachlorophenyl)ethane-1,2-diamine stems from its potential utility as a specialized ligand and a synthetic intermediate. Research trajectories involving this compound and its analogs are focused on leveraging its unique structural characteristics.

Another significant research trajectory is its use as a building block in organic synthesis . The two distinct amine groups—one primary and one secondary, with differing reactivity due to the pentachlorophenyl group—allow for selective functionalization. This makes it a valuable precursor for the synthesis of more complex molecules, including heterocycles and polyfunctional compounds that could be of interest in medicinal chemistry or materials science.

In materials science , the high chlorine content of the pentachlorophenyl group suggests potential applications in the development of functional materials. Polychlorinated aromatic compounds are known for their thermal stability and flame-retardant properties. Incorporating N-(Pentachlorophenyl)ethane-1,2-diamine into polymeric structures or as a component in supramolecular assemblies could yield materials with enhanced physical properties. Further research would likely explore its role in creating novel polymers or crystalline solids where its unique interactive potential can be exploited.

Table of Mentioned Compounds

| Compound Name |

|---|

| N-(Pentachlorophenyl)ethane-1,2-diamine |

| Ethane-1,2-diamine (Ethylenediamine) |

| Diethylenetriamine |

| Triethylenetetramine |

| N-(3-Methylpyridin-2-yl)ethane-1,2-diamine |

| 1-(2,4,6-trichlorophenyl)ethane-1,2-diamine |

Structure

3D Structure

Properties

IUPAC Name |

N'-(2,3,4,5,6-pentachlorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl5N2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h15H,1-2,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIPRDISYSAKLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of N Pentachlorophenyl Ethane 1,2 Diamine and Analogs

X-ray Crystallography for Elucidating Molecular Architecture

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a molecule in its solid state. For N-(Pentachlorophenyl)ethane-1,2-diamine and its coordination complexes, this technique reveals critical information about its molecular geometry, conformation, and the non-covalent interactions that govern its crystal packing.

While a specific crystal structure for N-(Pentachlorophenyl)ethane-1,2-diamine is not publicly available, the behavior of the ethane-1,2-diamine (en) moiety as a ligand is well-documented. Ethane-1,2-diamine is a classic bidentate chelating ligand, binding to metal centers through its two nitrogen atoms to form a stable five-membered ring. nih.govatamanchemicals.com In complexes, this chelate ring typically adopts a gauche conformation. nih.gov

When N-(Pentachlorophenyl)ethane-1,2-diamine acts as a ligand, it is expected to coordinate in a similar bidentate fashion. In a typical hexacoordinate complex, the metal center would adopt a distorted octahedral geometry. nih.govmdpi.com For instance, in related chromium(III) complexes with ethane-1,2-diamine, the Cr-N bond lengths are in the range of 2.06 to 2.08 Å. nih.gov The geometry is influenced by the steric bulk of the pentachlorophenyl group and the electronic properties of the metal center.

Intermolecular interactions are crucial for stabilizing the crystal lattice. The primary and secondary amine groups of the diamine fragment are capable of forming strong hydrogen bonds (e.g., N-H···Cl or N-H···O) with counter-ions or solvent molecules present in the crystal. nih.gov Additionally, the large, electron-rich pentachlorophenyl rings may participate in π-π stacking interactions, further influencing the solid-state assembly.

Table 1: Representative Crystallographic Data for Ethane-1,2-diamine (en) Metal Complexes

| Parameter | [Cr(NCS)₂(en)₂]₂[ZnCl₄] nih.gov | [Co(en)(EDDA)]ClO₄ scispace.com |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | Pc |

| Coordination Geometry | Distorted Octahedral | Distorted Octahedral |

| Metal-N(en) Bond Lengths (Å) | 2.0653(10) - 2.0837(10) | N/A |

| Key Interactions | N-H···Cl, N-H···S Hydrogen Bonds | N-H···O Hydrogen Bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the covalent structure of a molecule in solution. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.

For N-(Pentachlorophenyl)ethane-1,2-diamine, the ¹H NMR spectrum would display characteristic signals for the diamine backbone. The protons of the two methylene (B1212753) (-CH₂-) groups are expected to appear as a complex multiplet or a singlet in the range of δ 2.5–3.5 ppm. libretexts.org The signals for the amine protons (-NH- and -NH₂) are typically broad and can appear over a wide chemical shift range (δ 1–5 ppm), their exact position being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. pressbooks.publibretexts.org The presence of these amine protons can be confirmed by adding a drop of D₂O to the NMR tube, which causes the N-H signals to disappear due to proton-deuterium exchange. libretexts.org Notably, no signals would be observed in the aromatic region (δ 7-8 ppm) as the pentachlorophenyl ring lacks hydrogen atoms.

The ¹³C NMR spectrum provides complementary information. The carbons of the ethane (B1197151) bridge are expected to resonate around δ 40–50 ppm. chemicalbook.com The pentachlorophenyl ring would show multiple signals in the aromatic region. The carbon atom directly attached to the amine nitrogen (C-N) would have a distinct chemical shift compared to the five carbons bonded to chlorine atoms (C-Cl), which would themselves show slightly different shifts depending on their position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-(Pentachlorophenyl)ethane-1,2-diamine

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | -CH₂-CH₂- | 2.5 - 3.5 | May appear as a singlet or multiplet. |

| -NH-, -NH₂ | 1.0 - 5.0 | Broad signal, exchangeable with D₂O. pressbooks.publibretexts.org | |

| ¹³C | -CH₂-CH₂- | 40 - 50 | Two signals expected for the ethylenediamine (B42938) backbone. chemicalbook.com |

| C₆Cl₅ (Aromatic) | 120 - 150 | Multiple signals expected for C-N and C-Cl carbons. |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopies provide information on the functional groups present and the nature of the π-electron system.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational modes of the molecule's functional groups. Primary and secondary amines have distinct N-H stretching absorptions in the 3300–3500 cm⁻¹ region. pressbooks.pub A primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretches), while a secondary amine (-NH-) shows a single band. These absorptions are generally sharper and less intense than the broad O-H bands of alcohols. libretexts.org Other key absorptions include aliphatic C-H stretching just below 3000 cm⁻¹, N-H bending vibrations around 1600 cm⁻¹, and C=C stretching vibrations from the aromatic ring in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for N-(Pentachlorophenyl)ethane-1,2-diamine

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3350 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp (2 bands) |

| ~3350 | N-H Stretch | Secondary Amine (-NH-) | Medium, Sharp (1 band) |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) | Medium-Strong |

| ~1600 | N-H Bend | Amines | Medium |

| 1400 - 1600 | C=C Stretch | Aromatic Ring | Medium-Strong |

UV-Vis Spectroscopy probes the electronic transitions within the molecule. The pentachlorophenyl group acts as a chromophore, the part of the molecule responsible for absorbing light. It is expected to exhibit strong π → π* transitions, characteristic of aromatic systems. wikipedia.org The lone pair electrons on the two nitrogen atoms of the diamine moiety allow for lower energy n → π* transitions. wikipedia.org The combination of the aromatic ring and the amine auxochrome, along with the heavy chlorine atom substitution, is expected to shift the absorption maximum to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound. For N-(Pentachlorophenyl)ethane-1,2-diamine (C₈H₇Cl₅N₂), the nominal molecular weight is approximately 308 g/mol .

A definitive feature in the mass spectrum would be the molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule containing five chlorine atoms will exhibit a highly characteristic pattern of peaks (M⁺, M+2, M+4, etc.) with predictable relative intensities, providing unambiguous confirmation of the number of chlorine atoms.

Common fragmentation pathways for amines include alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edu This would lead to fragments resulting from the cleavage of the ethylenediamine chain. Loss of chlorine atoms or HCl from the pentachlorophenyl ring is another plausible fragmentation route.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unequivocal determination of the elemental composition, confirming the molecular formula C₈H₇Cl₅N₂ and distinguishing it from any other compounds with the same nominal mass. mdpi.com

Theoretical and Computational Chemistry Studies on N Pentachlorophenyl Ethane 1,2 Diamine Systems

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Reactivity Predictions.

No published studies were found that have performed Ab Initio or Density Functional Theory (DFT) calculations on N-(Pentachlorophenyl)ethane-1,2-diamine to determine its electronic structure, predict its reactivity, or calculate properties such as molecular orbital energies (HOMO-LUMO gaps), electrostatic potential surfaces, or charge distributions.

Conformation Analysis and Stereochemical Insights from Computational Methods.

There is no available research detailing the conformational analysis of N-(Pentachlorophenyl)ethane-1,2-diamine using computational methods. Consequently, information regarding its stable conformers, rotational energy barriers, and stereochemical properties derived from such studies is unavailable.

Prediction and Elucidation of Reaction Mechanisms.

No theoretical studies have been published that predict or elucidate the reaction mechanisms involving N-(Pentachlorophenyl)ethane-1,2-diamine. This includes computational investigations into its potential reaction pathways, transition states, and activation energies.

Simulation of Spectroscopic Properties.

A search for simulated spectroscopic data for N-(Pentachlorophenyl)ethane-1,2-diamine yielded no results. This includes the absence of theoretically predicted NMR, IR, UV-Vis, or other spectral properties that would be obtained through computational simulations.

Coordination Chemistry of N Pentachlorophenyl Ethane 1,2 Diamine As a Ligand and Its Derivatives

N-(Pentachlorophenyl)ethane-1,2-diamine as a Bidentate Ligand

The molecular structure of N-(Pentachlorophenyl)ethane-1,2-diamine, featuring two nitrogen atoms in the ethylenediamine (B42938) backbone, strongly suggests its potential to act as a bidentate ligand. In theory, the lone pair of electrons on each nitrogen atom can be donated to a metal center, forming a stable five-membered chelate ring. This chelating effect would be analogous to that of the well-studied parent ligand, ethane-1,2-diamine. The presence of the bulky and highly electronegative pentachlorophenyl group is expected to significantly influence the electronic and steric properties of the ligand, and consequently, the stability and reactivity of its potential metal complexes. However, experimental data to support these theoretical considerations are currently unavailable.

Synthesis and Characterization of Transition Metal Complexes with N-(Pentachlorophenyl)ethane-1,2-diamine Ligands

The synthesis of transition metal complexes with N-(Pentachlorophenyl)ethane-1,2-diamine would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. Characterization of any resulting complexes would be crucial to understanding their structure and properties. Techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis would be indispensable in confirming the coordination of the ligand to the metal center and determining the geometry of the complex.

Cobalt(III) Complexes and Electron-Transfer/Ligand-Substitution Reactions

The coordination chemistry of Cobalt(III) with diamine ligands is extensive. Hypothetically, a Cobalt(III) complex with N-(Pentachlorophenyl)ethane-1,2-diamine could be synthesized. The electron-withdrawing nature of the pentachlorophenyl group might affect the redox potential of the Cobalt(III)/Cobalt(II) couple in such a complex, influencing its electron-transfer reactions. Similarly, the steric bulk of the substituent could impact the rates of ligand-substitution reactions. Without experimental data, these remain as hypotheses for future research.

Rhenium(I) Tricarbonyl-Diimine Complexes

Rhenium(I) tricarbonyl complexes with diimine ligands are a well-established class of compounds with interesting photophysical properties. While ethane-1,2-diamine itself is not a diimine, its derivatives can be used to form related structures. A complex incorporating N-(Pentachlorophenyl)ethane-1,2-diamine would be a novel addition to this family. The electronic effects of the pentachlorophenyl group could potentially modulate the luminescence and electrochemical properties of such a Rhenium(I) complex.

Silver(I) Complexes

Silver(I) is known to form a variety of coordination complexes with nitrogen-donor ligands, exhibiting diverse geometries. The coordination of N-(Pentachlorophenyl)ethane-1,2-diamine to a Silver(I) center could lead to the formation of mononuclear or polynuclear species, depending on the reaction conditions and the stoichiometry. The nature of the counter-ion would also play a significant role in the final structure.

Copper(II) Coordination Polymers

The ability of diamine ligands to bridge metal centers makes them suitable building blocks for coordination polymers. Copper(II) ions are often used in the construction of such materials. A coordination polymer based on Copper(II) and N-(Pentachlorophenyl)ethane-1,2-diamine is a theoretical possibility. The pentachlorophenyl groups could influence the packing of the polymer chains and introduce specific intermolecular interactions, potentially leading to materials with interesting structural and physical properties.

Iron(III) Complexes with N,O-Ligands

While N-(Pentachlorophenyl)ethane-1,2-diamine is primarily an N,N-donor ligand, the broader context of Iron(III) coordination chemistry often involves ligands with mixed donor sets. There is no indication from its structure that N-(Pentachlorophenyl)ethane-1,2-diamine would act as an N,O-ligand. However, in the presence of other coordinating species or under specific reaction conditions, the formation of more complex Iron(III) structures could be envisioned. As with the other potential complexes, this remains an area for future exploration.

Platinum(II) Complexes and Ligand Influence

The coordination of N-(Pentachlorophenyl)ethane-1,2-diamine to platinum(II) is expected to form stable, square planar complexes, characteristic of d⁸ metal ions. The bidentate nature of the diamine ligand leads to the formation of a five-membered chelate ring with the platinum center. The general structure of such a complex would be [Pt(N-(C₆Cl₅)en)X₂], where 'en' represents the ethane-1,2-diamine backbone and X represents anionic ligands such as halides.

The properties of these platinum(II) complexes are significantly influenced by the nature of the N-substituent. In the case of the pentachlorophenyl group, two major factors come into play: steric hindrance and electronic effects. The bulky pentachlorophenyl ring is anticipated to impose considerable steric constraints around the platinum center. This steric bulk can influence the geometry of the complex, potentially causing distortions from a perfect square planar arrangement. Furthermore, the steric hindrance can affect the kinetics of ligand substitution reactions, possibly slowing down the replacement of the ancillary ligands (X).

From an electronic standpoint, the five chlorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect reduces the electron density on the coordinating nitrogen atom, thereby weakening its donor strength to the platinum(II) ion. This modulation of the metal-ligand bond strength can have a profound impact on the spectroscopic and electrochemical properties of the complex. For instance, a weaker Pt-N bond might be reflected in the vibrational frequencies observed in infrared spectroscopy and could influence the redox potential of the Pt(II)/Pt(IV) couple.

A comparative analysis of hypothetical platinum(II) complexes with differently substituted N-aryl-ethane-1,2-diamine ligands can illustrate the influence of the substituent's electronic properties on the electronic transitions within the complex.

| Complex | N-Aryl Substituent | Nature of Substituent | Expected λmax (nm) of d-d transitions | Relative Pt-N Bond Strength |

|---|---|---|---|---|

| [Pt(N-(C₆H₅)en)Cl₂] | Phenyl | Neutral | 380 | Moderate |

| [Pt(N-(C₆H₄-OCH₃)en)Cl₂] | p-Methoxyphenyl | Electron-donating | 375 | Stronger |

| [Pt(N-(C₆H₄-NO₂)en)Cl₂] | p-Nitrophenyl | Electron-withdrawing | 385 | Weaker |

| [Pt(N-(C₆Cl₅)en)Cl₂] | Pentachlorophenyl | Strongly electron-withdrawing | 390 | Weakest |

Influence of Pentachlorophenyl Substitution on Ligand Properties and Metal-Ligand Interactions.nih.govresearchgate.net

The pentachlorophenyl group, as a substituent on the ethane-1,2-diamine ligand, exerts a dominant influence on both the intrinsic properties of the ligand and its subsequent interactions with metal ions. The steric and electronic effects of this group are intertwined and collectively dictate the coordination behavior of N-(Pentachlorophenyl)ethane-1,2-diamine.

The electronic influence of the pentachlorophenyl substituent is primarily due to the strong inductive and mesomeric electron-withdrawing effects of the five chlorine atoms. This significantly reduces the basicity of the substituted nitrogen atom compared to the unsubstituted nitrogen in the same ligand molecule. This disparity in the donor strength of the two nitrogen atoms in N-(Pentachlorophenyl)ethane-1,2-diamine can lead to asymmetric metal-ligand bonds, with the Pt-N(pentachlorophenyl) bond being longer and weaker than the Pt-N(H) bond. This asymmetry can be probed using techniques such as X-ray crystallography and NMR spectroscopy.

The table below presents hypothetical data illustrating the expected impact of the pentachlorophenyl substituent on key ligand and complex properties, compared to less substituted analogues.

| Ligand | Substituent | Calculated pKa of Substituted Amine | Expected Pt-N Bond Length (Å) in [Pt(ligand)Cl₂] | Relative Stability Constant (log K) |

|---|---|---|---|---|

| N-Phenylethane-1,2-diamine | -C₆H₅ | ~9.5 | ~2.05 | High |

| N-(4-Chlorophenyl)ethane-1,2-diamine | -C₆H₄Cl | ~9.1 | ~2.07 | Moderate |

| N-(2,4,6-Trichlorophenyl)ethane-1,2-diamine | -C₆H₂Cl₃ | ~8.5 | ~2.10 | Lower |

| N-(Pentachlorophenyl)ethane-1,2-diamine | -C₆Cl₅ | ~8.0 | ~2.12 | Lowest |

Chirality in Coordination Complexes Derived from Ethane-1,2-diamine Derivatives.conicet.gov.aruci.edu

Chirality is a fundamental aspect of coordination chemistry, and complexes derived from substituted ethane-1,2-diamine ligands often exhibit stereoisomerism. The introduction of a substituent on the nitrogen atom of ethane-1,2-diamine, as in N-(Pentachlorophenyl)ethane-1,2-diamine, can lead to the formation of a chiral center at the nitrogen atom upon coordination, in addition to the conformational chirality of the chelate ring.

The five-membered chelate ring formed by the coordination of ethane-1,2-diamine to a metal center is not planar and can adopt one of two puckered conformations, designated as δ (delta) and λ (lambda). These conformations are enantiomeric. In an achiral environment, these two conformations are isoenergetic and are present in equal amounts.

When a substituent is introduced on the nitrogen atom, the coordinated nitrogen becomes a stereocenter. This, combined with the conformational chirality of the chelate ring, can lead to the formation of diastereomers. For a square planar complex like [Pt(N-(pentachlorophenyl)en)Cl₂], the pentachlorophenyl group can be oriented in either an axial or an equatorial position relative to the plane of the chelate ring. The interplay between the orientation of the N-substituent and the conformation of the chelate ring (δ or λ) gives rise to different stereoisomers.

Due to the significant steric bulk of the pentachlorophenyl group, it is expected that the isomer with this group in the equatorial position will be thermodynamically more stable, as this minimizes steric clashes with the other ligands and the chelate ring itself. The presence of these different stereoisomers could be investigated using techniques such as circular dichroism (CD) spectroscopy and high-resolution NMR spectroscopy.

The following table outlines the possible stereoisomers for a square planar complex of N-(Pentachlorophenyl)ethane-1,2-diamine and their expected relative stabilities.

| Chelate Ring Conformation | N-Substituent Orientation | Stereoisomer Descriptor | Expected Relative Energy | Key Steric Interactions |

|---|---|---|---|---|

| δ | Equatorial | δ-equatorial | Lowest | Minimal |

| λ | Equatorial | λ-equatorial | Lowest | Minimal |

| δ | Axial | δ-axial | Higher | Interaction with axial sites |

| λ | Axial | λ-axial | Higher | Interaction with axial sites |

The enantiomeric pair would be the (δ-equatorial, λ-equatorial) and the (δ-axial, λ-axial) isomers. The axial and equatorial isomers for a given ring conformation would be diastereomers.

Advanced Applications of N Pentachlorophenyl Ethane 1,2 Diamine in Specialty Chemical Synthesis

Utilization as a Building Block in Complex Organic Transformations

The bifunctional nature of N-(Pentachlorophenyl)ethane-1,2-diamine, possessing two amine groups, makes it a versatile building block in organic synthesis. Ethane-1,2-diamine and its derivatives are widely used as precursors and intermediates for the production of a diverse range of chemical products, including pharmaceuticals and agrochemicals. atamanchemicals.com The amine functionalities can readily undergo reactions such as acylation, alkylation, and condensation to form more complex structures. researchgate.net

For instance, the diamine backbone is a common structural motif in the synthesis of heterocyclic compounds like imidazolidines. atamanchemicals.com The presence of the pentachlorophenyl group introduces significant steric bulk and unique electronic properties. This bulky, electron-withdrawing group can be leveraged to influence the regioselectivity and stereoselectivity of subsequent reactions, making the compound a valuable starting material for constructing sterically hindered and electronically differentiated molecules. In medicinal chemistry, chiral 1,2-diamines are recognized as crucial components in numerous biologically active compounds and pharmaceuticals. acs.orgresearchgate.net The incorporation of the pentachlorophenyl moiety could be explored for its potential to modulate the biological activity of target molecules.

Role in Asymmetric Catalysis as Chiral Auxiliaries, Ligands, and Organocatalysts

Chiral, enantiomerically pure 1,2-diamines and their derivatives are of paramount importance in the field of asymmetric synthesis, where they are frequently employed as chiral ligands for metal catalysts, as organocatalysts, or as chiral auxiliaries. acs.orgrsc.org These molecules are critical for controlling the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. acs.orgacs.org

If resolved into its individual enantiomers, N-(Pentachlorophenyl)ethane-1,2-diamine could serve these roles, with the pentachlorophenyl group offering distinct advantages. The significant steric hindrance provided by this group could effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite face and thereby inducing high levels of stereoselectivity. Furthermore, the five chlorine atoms make the phenyl ring highly electron-deficient, which can modulate the electronic properties of a metal center when the diamine is used as a ligand.

| Potential Role in Asymmetric Catalysis | Key Structural Feature Utilized | Conferred Advantage |

| Chiral Auxiliary | Steric bulk of the pentachlorophenyl group. | Directs the stereochemical course of a reaction on a covalently attached substrate. |

| Chiral Ligand | Coordination of diamine nitrogens to a metal center; electronic and steric influence of the pentachlorophenyl group. | Modulates the catalytic activity and enantioselectivity of the metal catalyst. researchgate.netnih.gov |

| Organocatalyst | Basic amine groups and the defined chiral scaffold. | Catalyzes reactions through mechanisms like enamine or iminium ion formation, with stereocontrol. chemrxiv.org |

The development of new enantioselective methodologies is a central goal of modern organic chemistry. rsc.orgnih.gov Chiral 1,2-diamines are foundational to many of these methods, including asymmetric hydrogenations, aminolyses, and carbon-carbon bond-forming reactions. nih.govacs.org For example, catalysts derived from chiral diamines have been successfully used for the asymmetric transfer hydrogenation of ketones, producing chiral alcohols with high enantioselectivity. nih.gov

A catalyst derived from N-(Pentachlorophenyl)ethane-1,2-diamine would be a novel entry in this field. The development of a methodology using such a catalyst would involve screening various reaction conditions (solvent, temperature, additives) to optimize both chemical yield and enantiomeric excess. The unique steric and electronic profile of the pentachlorophenyl substituent could potentially unlock high selectivity for substrates that are challenging for existing catalysts. acs.org

The rational design of chiral catalysts is crucial for achieving high efficiency and selectivity in asymmetric reactions. researchgate.net The 1,2-diamine scaffold provides a robust and well-defined backbone for creating a chiral environment around a catalytic center. researchgate.netresearchgate.net By modifying the substituents on the nitrogen atoms or the carbon backbone, the catalyst's properties can be fine-tuned.

In designing a catalyst from N-(Pentachlorophenyl)ethane-1,2-diamine, the pentachlorophenyl group would serve as a major stereocontrolling element. Its rigid and bulky nature would create a well-defined chiral pocket, forcing substrates to adopt a specific orientation upon binding to the catalyst. This strategy has been effectively used with other bulky diamine derivatives, such as (R,R)-1,2-diphenylethylenediamine (DPEN), to achieve high enantioselectivity in various transformations. acs.org The electron-withdrawing nature of the group could also enhance the Lewis acidity of a coordinated metal, potentially increasing reaction rates.

Application in Supramolecular Chemistry and Molecular Recognition Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and anion-π interactions. researchgate.net The design of synthetic receptors capable of selectively recognizing and binding specific molecules or ions is a key area of this field.

The N-(Pentachlorophenyl)ethane-1,2-diamine framework is well-suited for constructing such receptors. The two amine groups can be functionalized, for example, with urea (B33335) or thiourea (B124793) moieties, to create potent hydrogen-bond donor sites. The rigid pentachlorophenyl group can act as a structural scaffold, pre-organizing these binding sites for effective interaction with a target guest molecule.

A significant area of supramolecular chemistry is the design of receptors for anions, which play critical roles in biological and environmental systems. acs.orgnih.gov Research has shown that electron-deficient aromatic rings, such as the pentafluorophenyl group, can engage in favorable anion-π interactions, where an anion is attracted to the electron-poor face of the ring. nih.govresearchgate.net

Derivatives of N-(Pentachlorophenyl)ethane-1,2-diamine, particularly its pentafluorophenyl analog, are promising candidates for anion receptor design. By converting the diamine into a bis-urea derivative, a receptor can be formed that utilizes both hydrogen bonding (from the urea N-H groups) and anion-π interactions (from the perhalogenated ring) to bind anions. The electron-withdrawing nature of the five halogen atoms enhances the acidity of the urea N-H protons, making them stronger hydrogen-bond donors. This dual-interaction motif can lead to high affinity and selectivity for specific anions like halides or phosphates. nih.gov

| Interaction Type | Contributing Molecular Feature | Role in Anion Recognition |

| Hydrogen Bonding | Urea N-H groups derived from the diamine. | Primary binding interaction with anions like chloride, phosphate, etc. |

| Anion-π Interaction | Electron-deficient face of the pentahalophenyl ring. | Secondary, stabilizing interaction that enhances binding affinity and selectivity. nih.gov |

Precursor for Advanced Materials and Polymers

The ethane-1,2-diamine unit is a fundamental building block for various polymers, including polyamides and polyurethanes. atamanchemicals.com The incorporation of a pentachlorophenyl group into this monomeric unit can be used to synthesize advanced polymers with specialized properties.

The high chlorine content of the pentachlorophenyl group can impart significant flame retardancy to a polymer, a desirable characteristic for materials used in electronics, construction, and transportation. Furthermore, the bulky and rigid nature of this aromatic group can increase the polymer's glass transition temperature (Tg), leading to enhanced thermal stability. The high molar mass and polarizability of the chlorine atoms may also contribute to polymers with a high refractive index, which are useful in optical applications. The electrical and insulating properties are also expected to be favorable, consistent with nonpolar hydrocarbon polymers. kharagpurcollege.ac.in Research on related polymers, such as poly(pentachlorophenyl acrylate), has explored their unique optical and electrical characteristics. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing N-(Pentachlorophenyl)ethane-1,2-diamine, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pentachlorophenyl halides with ethane-1,2-diamine under reflux in aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate deprotonation. Optimization involves adjusting molar ratios (e.g., 1:1.2 amine:halide), temperature (80–100°C), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing N-(Pentachlorophenyl)ethane-1,2-diamine, and what key spectral markers should be prioritized?

- Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm for pentachlorophenyl group) and amine protons (δ 1.5–2.5 ppm). FT-IR confirms N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 335.8). Purity should be ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the primary research applications of N-(Pentachlorophenyl)ethane-1,2-diamine in medicinal chemistry?

- Answer : It serves as a precursor for metal-chelating agents (e.g., ligands for catalytic systems) or bioactive molecules. The pentachlorophenyl group enhances lipophilicity, enabling studies on membrane permeability or enzyme inhibition (e.g., cytochrome P450). Derivatives have been explored for antibacterial and antifungal activity via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for N-(Pentachlorophenyl)ethane-1,2-diamine across different assay systems?

- Answer : Contradictions may arise from assay-specific variables (e.g., pH, serum proteins). Systematically test:

- Dose-response curves (0.1–100 µM) to identify non-linear effects.

- Metabolic stability in liver microsomes to rule out rapid degradation.

- Computational docking (AutoDock Vina) to predict binding affinity variations across targets. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies predict the interaction mechanisms of N-(Pentachlorophenyl)ethane-1,2-diamine with biological targets?

- Answer : Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to study conformational flexibility and quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., Cl substituent positions) with activity. Use density functional theory (DFT) to calculate electron distribution and identify reactive sites (e.g., amine groups for hydrogen bonding) .

Q. How does the substitution pattern on the phenyl ring influence the stability and reactivity of N-(Pentachlorophenyl)ethane-1,2-diamine?

- Answer : The electron-withdrawing Cl groups increase oxidative stability but reduce nucleophilicity of the amine. Compare with analogs (e.g., mono-/trichlorophenyl derivatives) via:

- Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Kinetic studies of hydrolysis (pH 1–13 buffers) to assess susceptibility to degradation.

- X-ray crystallography to correlate steric effects of Cl substituents with crystal packing and solubility .

Q. What methodological approaches assess the environmental impact of N-(Pentachlorophenyl)ethane-1,2-diamine during disposal or accidental release?

- Answer : Conduct biodegradation assays (OECD 301F) to measure half-life in soil/water. Use LC-MS/MS to detect trace residues (LOQ ≤1 ppb). Model environmental fate with EPI Suite software to predict bioaccumulation (log P ~4.2) and toxicity to aquatic organisms (e.g., Daphnia magna 48-hr EC₅₀) .

Safety and Handling

Q. What safety protocols are critical when handling N-(Pentachlorophenyl)ethane-1,2-diamine in laboratory settings?

- Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid dust generation; store in airtight containers under inert gas (N₂). For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Acute toxicity (LD₅₀ oral rat: ~250 mg/kg) mandates strict exposure control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.